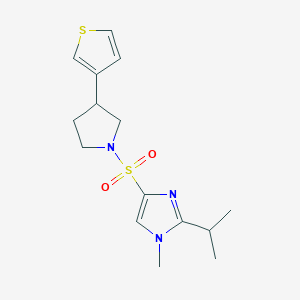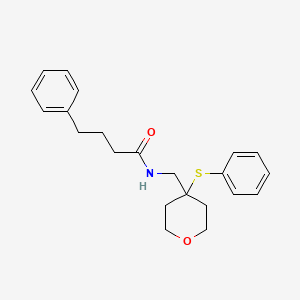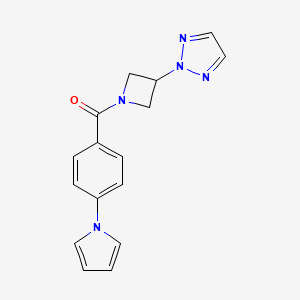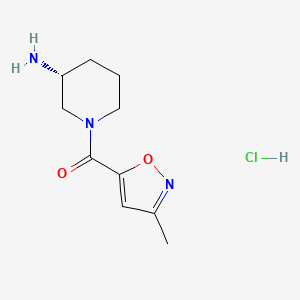
2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole is a chemical compound with potential therapeutic applications in the field of medicine. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, and has been the subject of extensive scientific research in recent years.
作用機序
The mechanism of action of 2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that contribute to the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole have been extensively studied. It has been shown to have anti-inflammatory effects, as well as the ability to induce cell death in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, and to enhance the effectiveness of chemotherapy drugs.
実験室実験の利点と制限
One advantage of using 2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole in lab experiments is its specificity. It targets specific enzymes and receptors in the body, which makes it a valuable tool for studying the mechanisms of disease development and progression. However, one limitation of using this compound is its potential toxicity. It can have adverse effects on normal cells and tissues, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole. One area of interest is its potential use in combination with other drugs or therapies. It has been shown to enhance the effectiveness of chemotherapy drugs, and may have similar effects when used in combination with other therapies. Additionally, further research is needed to explore its potential use as a diagnostic tool for certain diseases. Finally, there is a need for further research on the toxicity and safety of this compound, in order to determine its potential for use in clinical settings.
合成法
The synthesis of 2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole involves several steps. The starting materials include 3-(thiophen-3-yl)pyrrolidine-1-sulfonic acid and 1-methyl-4-nitroimidazole. The nitro group is reduced to an amine using a reducing agent such as palladium on carbon. The resulting amine is then reacted with the sulfonic acid to form the corresponding sulfonamide. The final step involves the addition of an isopropyl group to the imidazole ring using a reagent such as isopropyl bromide.
科学的研究の応用
2-isopropyl-1-methyl-4-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)-1H-imidazole has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to inhibit the activity of specific enzymes and receptors in the body, which makes it a promising candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
特性
IUPAC Name |
1-methyl-2-propan-2-yl-4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S2/c1-11(2)15-16-14(9-17(15)3)22(19,20)18-6-4-12(8-18)13-5-7-21-10-13/h5,7,9-12H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQCIAWERIWPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B2850070.png)
![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)


![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2850076.png)

![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)



